molecular formula C19H26N2O2 B7175376 1-(4-Acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone

1-(4-Acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone

Cat. No.: B7175376
M. Wt: 314.4 g/mol
InChI Key: ZDXADSIGIVFIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone is a synthetic organic compound that belongs to the class of diazepanes and naphthalenes This compound is characterized by its unique structure, which includes a diazepane ring and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with acetylating agents under controlled conditions.

    Attachment of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene moiety is introduced via a Friedel-Crafts acylation reaction, where the diazepane ring is reacted with a suitable naphthalene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    1-(4-Acetyl-1,4-diazepan-1-yl)-2-phenylethanone: This compound has a similar diazepane ring but differs in the aromatic moiety.

    1-(4-Acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethanone: It shares the diazepane ring but has an isoquinoline moiety instead of a naphthalene.

Uniqueness: 1-(4-Acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone is unique due to its specific combination of the diazepane ring and tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-acetyl-1,4-diazepan-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-15(22)20-9-4-10-21(12-11-20)19(23)14-16-7-8-17-5-2-3-6-18(17)13-16/h2-3,5-6,16H,4,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXADSIGIVFIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C(=O)CC2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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